3-Cyclopropyl-1,2-thiazole-5-carbaldehyde
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Overview
Description
3-Cyclopropyl-1,2-thiazole-5-carbaldehyde is a highly functional chemical compound used in various fields of research and industry. This compound is commonly utilized in the synthesis of pharmaceuticals, agricultural chemicals, and pigments.
Preparation Methods
The synthesis of 3-Cyclopropyl-1,2-thiazole-5-carbaldehyde involves several steps. One common method includes the reaction of cyclopropylamine with thioamide under specific conditions to form the thiazole ring. The aldehyde group is then introduced through oxidation reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
3-Cyclopropyl-1,2-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
3-Cyclopropyl-1,2-thiazole-5-carbaldehyde has a broad range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agricultural chemicals and pigments
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1,2-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, leading to changes in metabolic pathways. This interaction is often mediated by the aldehyde group, which can form covalent bonds with amino acid residues in the active site of enzymes .
Comparison with Similar Compounds
3-Cyclopropyl-1,2-thiazole-5-carbaldehyde can be compared with other thiazole derivatives, such as:
Thiazole-4-carbaldehyde: Similar structure but different position of the aldehyde group.
2-Methylthiazole: Similar thiazole ring but different substituents.
Thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group. The uniqueness of this compound lies in its cyclopropyl group, which imparts specific chemical properties and reactivity.
Properties
IUPAC Name |
3-cyclopropyl-1,2-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-4-6-3-7(8-10-6)5-1-2-5/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJWOEFSDHQNCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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